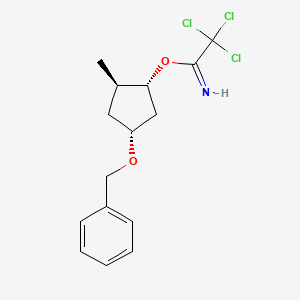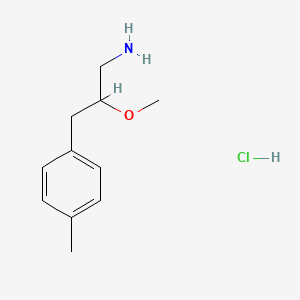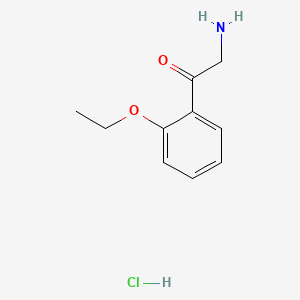
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride, also known as 2-AEPE-HCl, is an organic compound belonging to the class of amines. It is a colorless crystalline solid with a molecular weight of 237.7 g/mol and a melting point of 157-159°C. 2-AEPE-HCl is a versatile compound with a wide range of applications in scientific research, drug discovery, and chemical synthesis.
科学研究应用
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride has a variety of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as aminoalcohols, amides, and amines. It is also used as a catalyst in organic reactions, such as the synthesis of polymers, and as a reagent in the synthesis of peptides and peptidomimetics. In addition, this compound has been used in the synthesis of drugs and drug analogues, as well as in the study of enzyme kinetics.
作用机制
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is an organic compound that acts as a proton donor, meaning that it can donate a proton to an acceptor molecule. This property makes it useful in organic reactions, as it can be used to facilitate the transfer of a proton from one molecule to another. Additionally, this compound can act as an acid catalyst in organic reactions, as it can donate a proton to an electron-rich species, thereby increasing the rate of the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In studies involving the enzyme cholinesterase, this compound was found to reduce the activity of the enzyme, suggesting that it may have a role in modulating the activity of this enzyme. Additionally, this compound has been found to have an inhibitory effect on the enzyme acetylcholinesterase, suggesting that it may be useful in the treatment of Alzheimer’s disease.
实验室实验的优点和局限性
One of the advantages of using 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride in lab experiments is that it is a relatively inexpensive compound. Additionally, it is a stable compound, making it suitable for use in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively weak acid, making it unsuitable for use in strong acid-catalyzed reactions. Additionally, it is a relatively non-polar compound, making it unsuitable for use in reactions involving polar compounds.
未来方向
In the future, 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride may be used to develop drugs and drug analogues with improved pharmacological properties. Additionally, it may be used to develop new methods for the synthesis of organic compounds, such as peptides and peptidomimetics. Furthermore, it may be used to study enzyme kinetics and the mechanism of action of drugs. Finally, it may be used to develop new catalysts for organic reactions, such as the synthesis of polymers.
合成方法
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is synthesized by the reaction of 2-ethoxyphenylacetic acid with ammonium chloride in the presence of aqueous sodium hydroxide. This reaction produces a salt, which is then treated with hydrochloric acid to yield the desired product. The reaction can be represented as follows:
2-ethoxyphenylacetic acid + ammonium chloride + NaOH → this compound + HCl
属性
IUPAC Name |
2-amino-1-(2-ethoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10-6-4-3-5-8(10)9(12)7-11;/h3-6H,2,7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLWYWCIVUTCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)
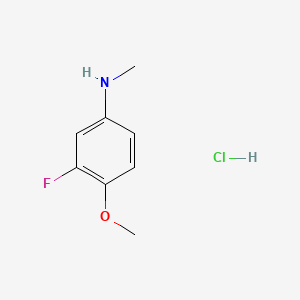
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
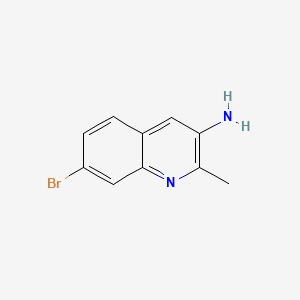
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)
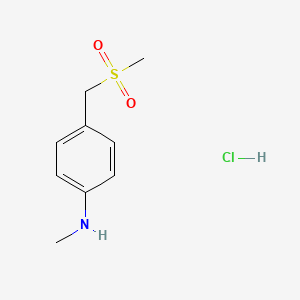

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
